molecular formula C19H13BrN2OS B2422862 (Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476670-29-8

(Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2422862
CAS No.: 476670-29-8
M. Wt: 397.29
InChI Key: YSVYWUWRRBOYLA-DHDCSXOGSA-N
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Description

(Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acryloylation: The thiazole derivative is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.

    Bromination: The final step involves the bromination of the phenyl ring using bromine or a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of New Derivatives: The compound can be used as a starting material for the synthesis of new thiazole derivatives with potential biological activities.

Biology

    Antimicrobial Activity: Thiazole derivatives are known for their antimicrobial properties, and this compound may be studied for its effectiveness against various pathogens.

Medicine

    Drug Development: The compound can be investigated for its potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

Industry

    Material Science: Thiazole derivatives are used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to the observed biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(3-chlorophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
  • (Z)-3-(3-fluorophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
  • (Z)-3-(3-iodophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Uniqueness

The uniqueness of (Z)-3-(3-bromophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom may enhance its ability to participate in certain chemical reactions and may also affect its interaction with biological targets.

Properties

IUPAC Name

(Z)-3-(3-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2OS/c1-23-17-7-5-14(6-8-17)18-12-24-19(22-18)15(11-21)9-13-3-2-4-16(20)10-13/h2-10,12H,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVYWUWRRBOYLA-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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